molecular formula C16H11ClN8 B10936169 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chloro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10936169
M. Wt: 350.8 g/mol
InChI Key: ZIKURENUMUNLOX-UHFFFAOYSA-N
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Description

2-[(4-chloro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It is characterized by the presence of multiple fused rings, including pyrazole, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Introduction of the chloro group: Chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus oxychloride.

    Formation of the triazole ring: Cyclization reactions involving azides and alkynes under copper-catalyzed conditions.

    Formation of the pyrimidine ring: Condensation reactions involving amidines and β-dicarbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the chloro group. This substitution pattern can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11ClN8

Molecular Weight

350.8 g/mol

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H11ClN8/c17-11-6-19-23(8-11)9-14-21-16-13-7-20-25(12-4-2-1-3-5-12)15(13)18-10-24(16)22-14/h1-8,10H,9H2

InChI Key

ZIKURENUMUNLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=C(C=N5)Cl

Origin of Product

United States

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